Tert-butyl butyl-(2-hydroxyethyl)carbamate
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Overview
Description
Tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate is a chemical compound with the molecular formula C7H15NO3 and a molecular weight of 161.2 g/mol . It is a clear, light yellow viscous liquid that is soluble in water, ethyl acetate, and methanol . This compound is primarily used as an amine-protected, difunctional reagent in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with monoethanolamine . The reaction typically involves the following steps:
Reactants: Di-tert-butyl dicarbonate and monoethanolamine.
Solvent: Dichloromethane.
Catalyst: Sodium bicarbonate.
Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere.
Industrial Production Methods
In industrial settings, the production of tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed.
Major Products Formed
Oxidation: Corresponding carbonyl compounds.
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
Tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphatidyl ethanolamines and ornithine.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate involves its ability to act as a protecting group for amines. The compound forms stable carbamate linkages, which can be selectively cleaved under specific conditions, allowing for the controlled release of the protected amine . This property is particularly useful in peptide synthesis and other applications where selective deprotection is required .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Similar structure but with different functional groups.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another similar compound with slight variations in the molecular structure.
Uniqueness
Tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate is unique due to its specific combination of functional groups, which provide it with distinct reactivity and stability. Its ability to act as a difunctional reagent makes it particularly valuable in synthetic chemistry .
Properties
Molecular Formula |
C11H23NO3 |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-5-6-7-12(8-9-13)10(14)15-11(2,3)4/h13H,5-9H2,1-4H3 |
InChI Key |
ZUPSPWRKPZWWOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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